molecular formula C28H31NO B10769045 (1R,3r,5S)-8-(di-o-tolylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol

(1R,3r,5S)-8-(di-o-tolylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B10769045
M. Wt: 397.6 g/mol
InChI Key: LOSJNRBXNQTUNT-XUEDKKMFSA-N
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Description

(1R,3r,5S)-8-(di-o-tolylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol is a complex organic compound with a unique bicyclic structure. This compound is characterized by its azabicyclo[3.2.1]octane core, which is substituted with a phenyl group and a di-o-tolylmethyl group. The stereochemistry of the compound is defined by the specific configuration of its chiral centers, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3r,5S)-8-(di-o-tolylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azabicyclo[3.2.1]octane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by a series of functional group transformations.

    Introduction of the Phenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the azabicyclo[3.2.1]octane core is alkylated with a phenyl group using a Lewis acid catalyst.

    Attachment of the Di-o-tolylmethyl Group: This can be accomplished through a nucleophilic substitution reaction, where the azabicyclo[3.2.1]octane core is reacted with a di-o-tolylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1R,3r,5S)-8-(di-o-tolylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or di-o-tolylmethyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups.

Scientific Research Applications

(1R,3r,5S)-8-(di-o-tolylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol has various applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of (1R,3r,5S)-8-(di-o-tolylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The compound’s unique structure allows it to fit into specific binding sites, thereby exerting its effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,3r,5S)-8-(di-p-tolylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol: Similar structure with p-tolyl groups instead of o-tolyl groups.

    (1R,3r,5S)-8-(di-m-tolylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol: Similar structure with m-tolyl groups instead of o-tolyl groups.

Uniqueness

The uniqueness of (1R,3r,5S)-8-(di-o-tolylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol lies in its specific stereochemistry and the presence of the di-o-tolylmethyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C28H31NO

Molecular Weight

397.6 g/mol

IUPAC Name

(1S,5R)-8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol

InChI

InChI=1S/C28H31NO/c1-20-10-6-8-14-25(20)27(26-15-9-7-11-21(26)2)29-23-16-17-24(29)19-28(30,18-23)22-12-4-3-5-13-22/h3-15,23-24,27,30H,16-19H2,1-2H3/t23-,24+,28?

InChI Key

LOSJNRBXNQTUNT-XUEDKKMFSA-N

Isomeric SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2C)N3[C@@H]4CC[C@H]3CC(C4)(C5=CC=CC=C5)O

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2C)N3C4CCC3CC(C4)(C5=CC=CC=C5)O

Origin of Product

United States

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